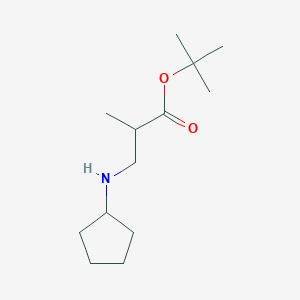![molecular formula C13H28N2O2 B6340375 tert-Butyl 3-{[3-(dimethylamino)propyl]amino}-2-methylpropanoate CAS No. 1221341-65-6](/img/structure/B6340375.png)
tert-Butyl 3-{[3-(dimethylamino)propyl]amino}-2-methylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-Butyl 3-{[3-(dimethylamino)propyl]amino}-2-methylpropanoate, also known as t-Butyl DMAA or t-DMAA, is a synthetic and experimental compound. It has a molecular formula of C13H28N2O2 and a molecular weight of 244.37 g/mol .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with dimethylamine . For instance, Dimethylaminopropylamine (DMAPA) is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile . A subsequent hydrogenation step yields DMAPA .Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C13H28N2O2 . It contains a tert-butyl group, a dimethylamino group, and a propanoate group .Chemical Reactions Analysis
As a tertiary alcohol, tert-butyl alcohol is more resistant to oxidation than other isomers of butanol . It readily abstracts acidic protons from substrates, but its steric bulk inhibits the group from participating in nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 244.37 g/mol . Other properties such as density, melting point, and boiling point are not specified in the available resources .作用機序
Target of Action
, suggesting that it may interact with peptide synthesis pathways.
Mode of Action
, indicating that it may interact with the peptide synthesis machinery in cells
Biochemical Pathways
The compound is involved in the synthesis of dipeptides , which are small proteins composed of two amino acids This suggests that it may play a role in protein synthesis pathways.
実験室実験の利点と制限
TAMP has several advantages for laboratory experiments. It is a relatively inexpensive reagent and is easy to synthesize. It is also stable and can be stored for long periods of time. However, TAMP has some limitations. It is a relatively weak inhibitor of enzymes, and its effects may not be as potent as those of other compounds.
将来の方向性
There are several potential future directions for research involving TAMP. These include further study of its mechanism of action, its effects on other enzymes, and its potential applications in drug development. Other potential future directions include the development of new synthesis methods, the exploration of its potential uses in biotechnology, and the study of its effects on other biological systems.
合成法
TAMP can be synthesized from the reaction of tert-Butyl 3-{[3-(dimethylamino)propyl]amino}-2-methylpropanoate 3-aminopropyl-2-methylpropanoic acid and dimethylamine in aqueous solution. The reaction is catalyzed by an acid such as hydrochloric acid or sulfuric acid. The resulting product is a white crystalline powder.
科学的研究の応用
TAMP is used in a variety of scientific research applications, including the synthesis of peptides, the study of enzyme-substrate interactions, and the study of protein-protein interactions. In addition, it is used to study the structure and function of proteins, and to analyze the effects of drugs on proteins.
特性
IUPAC Name |
tert-butyl 3-[3-(dimethylamino)propylamino]-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N2O2/c1-11(12(16)17-13(2,3)4)10-14-8-7-9-15(5)6/h11,14H,7-10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZHXTMMFSTLLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCCN(C)C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 3-[(2,2-diethoxyethyl)amino]-2-methylpropanoate](/img/structure/B6340306.png)
![tert-Butyl 3-{[(4-methoxyphenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6340314.png)
![tert-Butyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate](/img/structure/B6340317.png)
![tert-Butyl 2-methyl-3-[(thiophen-2-ylmethyl)amino]propanoate](/img/structure/B6340320.png)
![tert-Butyl 3-{[2-(4-methoxyphenyl)ethyl]amino}-2-methylpropanoate](/img/structure/B6340322.png)
![tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate](/img/structure/B6340326.png)
![tert-Butyl 2-methyl-3-[(oxolan-2-ylmethyl)amino]propanoate](/img/structure/B6340342.png)
![tert-Butyl 3-{[2-(diethylamino)ethyl]amino}-2-methylpropanoate](/img/structure/B6340357.png)
![tert-Butyl 3-{[(2-methoxyphenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6340363.png)
![tert-Butyl 2-methyl-3-[(pyridin-2-ylmethyl)amino]propanoate](/img/structure/B6340367.png)
![tert-Butyl 3-{[(4-fluorophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6340372.png)
![tert-Butyl 2-methyl-3-[(pyridin-4-ylmethyl)amino]propanoate](/img/structure/B6340385.png)
![tert-Butyl 3-[(3-methoxypropyl)amino]-2-methylpropanoate](/img/structure/B6340386.png)